

Reducing coking and Ni redispersion in Ni-Zr catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel--zirconium (2/1)

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Technical Support Center: Ni-Zr Catalysts

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ni-Zr catalysts. The focus is on mitigating coking (carbon deposition) and managing nickel (Ni) redispersion to ensure optimal catalyst performance and longevity.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation with Ni-Zr catalysts, offering potential causes and solutions in a question-and-answer format.

Question 1: My Ni-Zr catalyst is showing a rapid decline in activity. What could be the cause?

A rapid decline in catalytic activity is often attributed to two primary factors: coking and sintering of the active Ni particles.

- **Coking:** The accumulation of carbon deposits on the catalyst surface can block active Ni sites, leading to deactivation.[1][2] This is a common issue in processes like methane dry reforming.[3][4] The primary reactions leading to carbon deposition are methane cracking ($\text{CH}_4 \rightarrow \text{C} + 2\text{H}_2$) and carbon monoxide disproportionation ($2\text{CO} \rightarrow \text{C} + \text{CO}_2$).[5]
- **Sintering:** At high reaction temperatures, Ni nanoparticles can agglomerate into larger particles, a process known as sintering.[6][7] This reduces the active surface area of the

catalyst, thereby decreasing its activity.[2][8]

Solution: To diagnose the issue, you can perform post-reaction characterization of the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify the amount of coke and Transmission Electron Microscopy (TEM) to observe changes in Ni particle size.

If coking is the primary issue, a regeneration step is necessary. If sintering has occurred, a redispersion procedure may be required.

Question 2: How can I remove the carbon deposits (coke) from my deactivated Ni-Zr catalyst?

Regeneration of a coked Ni-Zr catalyst can be effectively achieved through treatment with an oxidizing agent.

Solution: A common and effective method for coke removal is regeneration using carbon dioxide (CO₂).[3][9] This process utilizes the reverse Boudouard reaction ($C + CO_2 \rightarrow 2CO$) to gasify the deposited carbon.[3] This method not only removes coke but can also lead to the redispersion of Ni particles, enhancing catalyst activity.[3][9] Other regeneration methods include oxidation with air or steam.[10]

Question 3: I've noticed that the Ni particles on my catalyst have grown in size after the reaction. How can I redisperse them?

Nickel particle growth, or sintering, is a common issue at high operating temperatures.[6] Reversing this process is crucial for restoring catalytic activity.

Solution: Redispersion of sintered Ni particles can be achieved through specific regeneration procedures. For instance, a high-temperature calcination of the deactivated catalyst in air can lead to the formation of a NiAl₂O₄ spinel phase if an alumina support is present.[8] A subsequent controlled reduction can then regenerate highly dispersed Ni nanoparticles.[8] In the case of Ni-Zr catalysts, CO₂ treatment for coke removal has also been shown to induce redispersion of Ni into smaller, more active particles.[3][9]

Question 4: What are the different types of carbon deposition I might encounter on my Ni-Zr catalyst?

The nature of the deposited carbon can vary and may influence the ease of its removal and its impact on catalyst deactivation.

Answer: Studies have identified several types of carbon deposition on Ni-based catalysts, including:

- Amorphous carbon
- Polymerized carbon
- Carbon nanotubes
- Graphitized carbon
- Filamentous carbon[5]

The formation of filamentous carbon can be particularly detrimental as its mechanical strength can damage the catalyst structure.[5]

Frequently Asked Questions (FAQs)

Q1: How does Ni particle size affect the coking tendency of Ni-Zr catalysts?

Smaller Ni particles generally exhibit greater resistance to coke formation.[4][9] This is attributed to their higher surface energy and ability to disperse carbon atoms more effectively. [4] Larger Ni particles are more prone to carbon deposition, which leads to faster deactivation. [4][9] Studies suggest that Ni particles in the range of 10-50 nm show optimal catalytic activity and resistance to coking.[9]

Q2: Can the addition of promoters help in reducing coking on Ni-Zr catalysts?

Yes, the addition of promoters can significantly enhance the resistance of Ni-Zr catalysts to coking. Alkaline oxides such as MgO, CaO, and K₂O are commonly used promoters.[5] These promoters can increase the dispersion of Ni and improve the adsorption of CO₂, which can help in the gasification of carbon deposits.[5] For instance, the addition of sodium as a promoter to a Ni-Zr catalyst has been reported to enhance its resistance to coking.[4] Similarly, promoters like CeO₂, ZrO₂, and La₂O₃ added to Ni/Al₂O₃ catalysts have been shown to improve performance and reduce coke deposition.[11][12]

Q3: What is the mechanism of coking on Ni-based catalysts?

Coking on Ni-based catalysts primarily occurs through two main reactions:

- Methane Cracking: $\text{CH}_4 \rightleftharpoons \text{C} + 2\text{H}_2$
- Boudouard Reaction (CO disproportionation): $2\text{CO} \rightleftharpoons \text{C} + \text{CO}_2$ [\[5\]](#)

The dominant reaction depends on the reaction temperature. At temperatures above 600 °C, methane cracking becomes the primary source of carbon deposition.[\[5\]](#)

Q4: How does the zirconia support contribute to the catalyst's performance?

Zirconia (ZrO_2) is a widely used support material due to its high thermal stability and the ability to tailor its textural properties.[\[13\]](#) The interaction between Ni and the ZrO_2 support can lead to the formation of unique active sites at the metal-support interface.[\[13\]](#) Furthermore, ZrO_2 can enhance the stability of the catalyst and influence the dispersion of Ni particles.[\[14\]](#)

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on Ni-Zr and related catalysts, focusing on parameters relevant to coking and Ni redispersion.

Catalyst System	Promoter	Ni Particle Size (Fresh)	Ni Particle Size (Spent/Sintered)	Ni Particle Size (Regenerated)	Carbon Content (After Reaction)	Carbon Content (After Regeneration)	Reference
Ni-Zr	None	-	-	~35 nm	43.7 at%	2.1 at%	[9]
Ni/ γ - Al_2O_3	Ca	13.67 nm	-	-	-	-	[11][12]
Ni/ MgAl_2O_4	La_2O_3	7.71 nm	-	-	-	-	[11][12]
Ni/ Al_2O_3	None	-	-	Smaller than fresh	-	-	[8]

Experimental Protocols

1. Catalyst Preparation (Wet Impregnation for Ni/YSZ)

This protocol describes a typical wet impregnation method for preparing yttria-stabilized zirconia (YSZ) supported Ni catalysts.

- **Support Preparation:** YSZ support is dried in an oven at 120 °C for 12 hours to remove any adsorbed water.
- **Impregnation Solution:** A calculated amount of nickel nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) is dissolved in deionized water to achieve the desired Ni loading (e.g., 5-75 wt%).
- **Impregnation:** The dried YSZ support is added to the impregnation solution and stirred continuously at room temperature for 24 hours.
- **Drying:** The impregnated sample is dried in an oven at 120 °C for 12 hours to evaporate the solvent.

- **Calcination:** The dried powder is calcined in a furnace under a static air atmosphere. The temperature is ramped from room temperature to 800 °C at a rate of 10 °C/min and held for 5 hours.
- **Reduction:** Prior to the reaction, the calcined catalyst is reduced in a hydrogen (H₂) flow at a specified temperature to convert NiO to active metallic Ni.

(Source: Adapted from a study on Ni/YSZ catalysts for CO₂ methanation)[15]

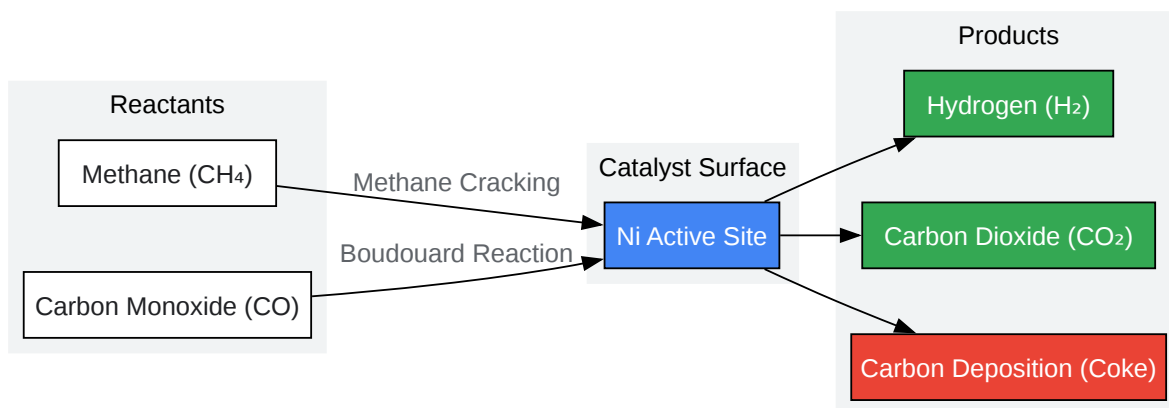
2. Catalyst Regeneration (CO₂ Treatment)

This protocol outlines a general procedure for regenerating a coked Ni-Zr catalyst using CO₂.

- **Pre-treatment:** The coked catalyst is placed in a fixed-bed reactor.
- **Inert Gas Purge:** The reactor is purged with an inert gas (e.g., N₂ or Ar) at a low temperature to remove any residual reactants from the previous run.
- **Regeneration:** A flow of pure CO₂ is introduced into the reactor. The temperature is ramped to the desired regeneration temperature (e.g., 800 °C) and held for a specific duration. The progress of coke removal can be monitored by analyzing the outlet gas composition for CO.
- **Cooling:** After the regeneration is complete, the catalyst is cooled down to the reaction temperature under an inert gas flow.
- **Re-reduction (if necessary):** Depending on the subsequent reaction, a re-reduction step in H₂ may be required to ensure the Ni is in its metallic state.

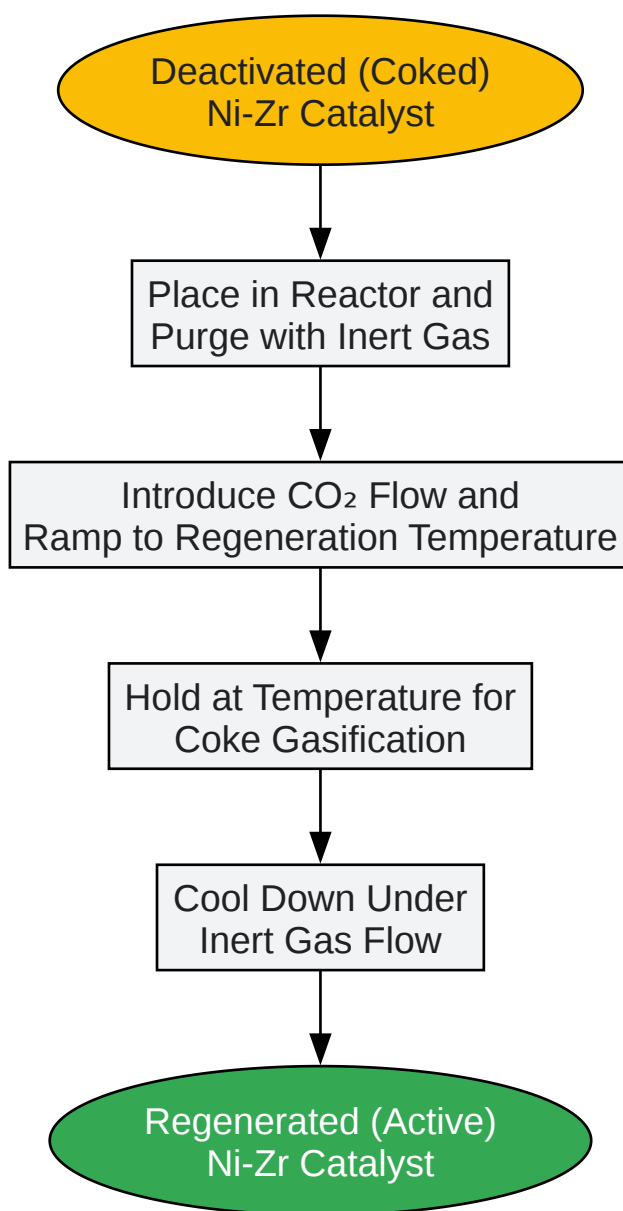
(Source: Based on the principles of catalyst regeneration using the inverse Boudouard reaction)[3][9]

Visualizations



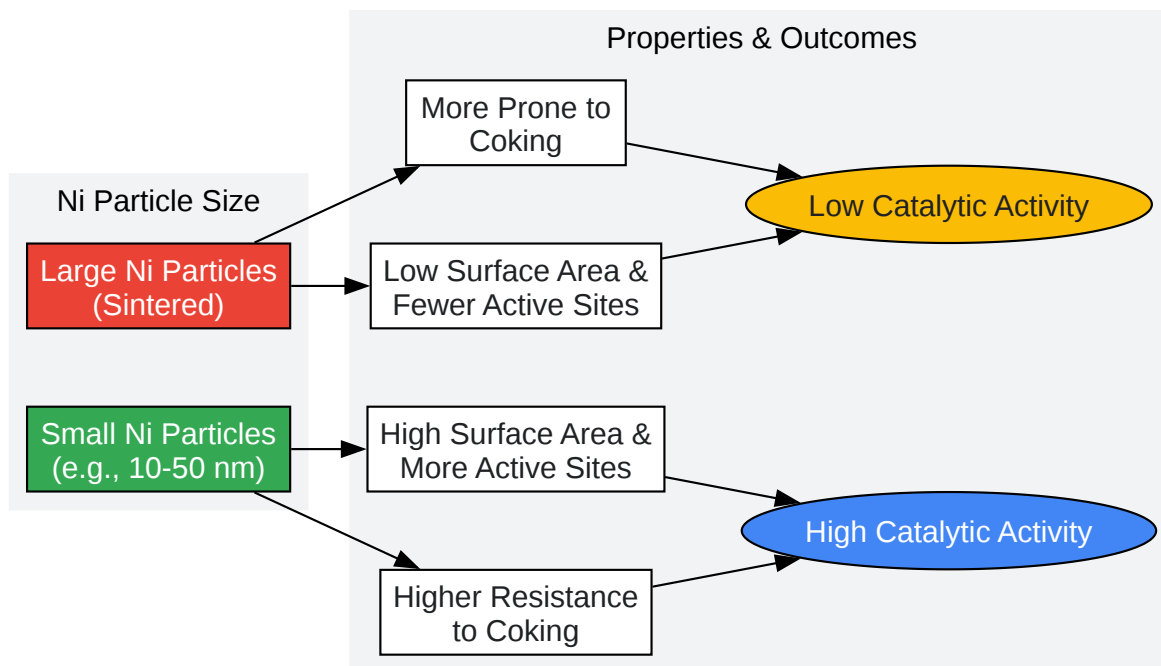
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Caption: Mechanism of coking on a Ni catalyst surface.



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Caption: Experimental workflow for catalyst regeneration with CO₂.



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Caption: Relationship between Ni particle size, coking, and activity.

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- To cite this document: BenchChem. [Reducing coking and Ni redispersion in Ni-Zr catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15485203#reducing-coking-and-ni-redispersion-in-ni-zr-catalysts]

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